

Physical and chemical properties of 3-Iodo-2-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 3-Iodo-2-(trifluoromethyl)pyridine

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An In-Depth Technical Guide to 3-Iodo-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Iodo-2-(trifluoromethyl)pyridine**. It details the compound's structural and chemical identifiers, summarizes its key physical and chemical characteristics, and outlines its significant role as a versatile building block in modern synthetic chemistry. Special emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex molecules in pharmaceutical and agrochemical research. This document includes a representative experimental protocol for a Suzuki-Miyaura coupling reaction and concludes with essential safety information.

Compound Identification and Physical Properties

3-Iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis. The presence of an iodine atom at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position imparts unique reactivity to the pyridine ring, making it a valuable substrate for a variety of chemical transformations.

Table 1: Compound Identifiers and Names

Identifier	Value
CAS Number	590371-71-4[1][2]
Molecular Formula	C ₆ H ₃ F ₃ IN[1][2]
Molecular Weight	272.99 g/mol [1][2]
IUPAC Name	3-iodo-2-(trifluoromethyl)pyridine
Synonyms	3-Iodo-alpha,alpha,alpha-trifluoro-2-picoline, Pyridine, 3-iodo-2-(trifluoromethyl)-[1]
InChIKey	AXIRKFLGSOEBGV-UHFFFAOYSA-N[3]
SMILES	<chem>C1=CC(=C(N=C1)C(F)(F)F)I</chem> [3]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Yellow solid	[1]
Melting Point	42-43 °C	[1]
Boiling Point	210.1 °C at 760 mmHg	[1]
Density	1.975 g/cm ³	[1]
Refractive Index	1.523	[1]
LogP (predicted)	2.71	[1]
Vapor Pressure (predicted)	0.3±0.4 mmHg at 25°C	[1]

Chemical Reactivity and Synthetic Applications

The chemical behavior of **3-iodo-2-(trifluoromethyl)pyridine** is dominated by two key structural features: the carbon-iodine bond and the electron-deficient pyridine ring, which is further deactivated by the potent electron-withdrawing trifluoromethyl (-CF₃) group.

- **Carbon-Iodine Bond Reactivity:** The C-I bond at the 3-position is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition to low-valent metal catalysts, particularly palladium(0). This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds.
- **Influence of the Trifluoromethyl Group:** The -CF₃ group significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity. This group increases the lipophilicity and metabolic stability of molecules into which it is incorporated, making it a highly desirable feature in drug design.^[4]

The primary application of **3-Iodo-2-(trifluoromethyl)pyridine** is as a building block in the synthesis of more complex substituted pyridines. It is particularly valuable in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal and agrochemical chemistry.^[4]

Core cross-coupling reactions of **3-Iodo-2-(trifluoromethyl)pyridine**.

Spectroscopic Data

While experimentally derived spectra for **3-Iodo-2-(trifluoromethyl)pyridine** are not widely published, data for structurally similar compounds provide insights into the expected spectroscopic features. The trifluoromethyl group has a profound deshielding effect in NMR spectroscopy.

Table 3: Predicted and Representative Spectroscopic Data

Technique	Data Type	Expected Chemical Shift / Feature
^1H NMR	Chemical Shift (δ , ppm)	Aromatic protons expected in the range of 7.0-8.5 ppm.
^{13}C NMR	Chemical Shift (δ , ppm)	Carbon attached to $-\text{CF}_3$ group: ~ 120 - 125 ppm (quartet, $J \approx 270$ Hz). Carbon attached to Iodine: Downfield shift. Other aromatic carbons: 110 - 150 ppm.
^{19}F NMR	Chemical Shift (δ , ppm)	A sharp singlet for the $-\text{CF}_3$ group, typically between -60 and -70 ppm (relative to CFCl_3). ^[5]
Mass Spec.	m/z	$[\text{M}]^+$ at ~ 273 ; Isotopic pattern for iodine.
IR	Wavenumber (cm^{-1})	Strong C-F stretching bands around 1100 - 1300 cm^{-1} .

Note: The data in Table 3 are based on predictions and analysis of analogous compounds.^[6] Actual experimental values may vary.

Experimental Protocols

The Suzuki-Miyaura cross-coupling is a powerful and frequently utilized method for forming C-C bonds with this substrate. Below is a representative, generalized protocol for the reaction of **3-Iodo-2-(trifluoromethyl)pyridine** with an arylboronic acid.

Protocol: Suzuki-Miyaura Coupling of 3-Iodo-2-(trifluoromethyl)pyridine with Phenylboronic Acid

Objective: To synthesize 3-Phenyl-2-(trifluoromethyl)pyridine.

Materials:

- **3-Iodo-2-(trifluoromethyl)pyridine** (1.0 eq)
- Phenylboronic acid (1.2-1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)
- Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or DMF)
- Inert gas (Nitrogen or Argon)



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General workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

- **Reaction Setup:** To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add **3-Iodo-2-(trifluoromethyl)pyridine** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
- **Inerting:** Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

- **Catalyst Addition:** Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).
- **Reaction:** Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent such as ethyl acetate.
 - Wash the organic layer sequentially with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-phenyl-2-(trifluoromethyl)pyridine.

Safety Information

3-Iodo-2-(trifluoromethyl)pyridine should be handled by trained professionals in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

- **Hazards:** While a specific safety data sheet for this compound is not universally available, related iodo- and trifluoromethyl-pyridines are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a tightly sealed container in a cool, dry place.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All chemical procedures should be conducted with appropriate safety precautions and risk

assessments.

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References

- 1. Page loading... [guidechem.com]
- 2. parchem.com [parchem.com]
- 3. PubChemLite - 3-iodo-2-(trifluoromethyl)pyridine (C₆H₃F₃IN) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]
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